2-(氨基氧基)乙醇

描述

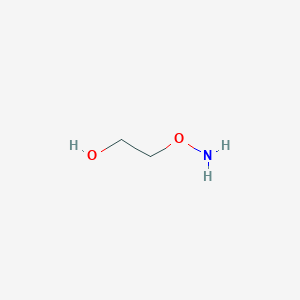

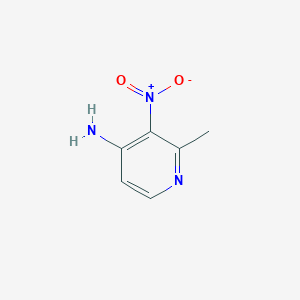

2-(Aminooxy)ethanol, also known as Ethanol, 2-(aminooxy)-, is a compound with the molecular formula C2H7NO2 . It has a molecular weight of 77.08 . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of 2-(Aminooxy)ethanol involves several steps. In one method, N-hydroxyphthalimide, dimethyl formamide (DMF), and triethylamine (TEA) are added into a reactor . The temperature is then raised to 200° C. This process yields a weight ratio of 2AEE: Morpholine of 3.1 .

Molecular Structure Analysis

The InChI code for 2-(Aminooxy)ethanol is 1S/C2H7NO2/c3-5-2-1-4/h4H,1-3H2 . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 238.6±23.0 °C at 760 mmHg, and a flash point of 98.1±22.6 °C .

Chemical Reactions Analysis

2-(Aminooxy)ethanol is involved in various chemical reactions. For instance, it has been found to have superior CO2 separation properties . The activation energy of the third step in its reaction process is larger than that of the other steps, indicating that it is the rate-limiting process in the reaction .

Physical And Chemical Properties Analysis

2-(Aminooxy)ethanol is a liquid at room temperature . It has a molar refractivity of 18.1±0.3 cm3, a polar surface area of 55 Å2, and a polarizability of 7.2±0.5 10-24 cm3 . It has a vapor pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 55.3±6.0 kJ/mol .

科学研究应用

二氧化碳吸收: Dixit 和 Mollekopf (2014) 探索了 2-(2-氨基乙氧基)乙醇或二甘醇胺 (DGA) 作为一种适用于处理天然气、烟道气和沼气的一氧化碳吸收溶剂。他们在各种条件下测量了浓缩水溶液中的二氧化碳平衡溶解度,并发现随着 DGA 摩尔浓度的增加,二氧化碳负载保持恒定,直到 DGA 摩尔数超过水摩尔数 (Dixit 和 Mollekopf,2014).

电化学和计算研究: Subhan 等人 (2015) 研究了两种苯胺衍生物的氧化还原行为,包括 2-(4-氨基苯基)乙醇。他们进行了循环伏安法实验以评估动力学和热力学参数,并使用计算研究来建立构效关系 (Subhan 等人,2015).

氢气生产: Hormilleja 等人 (2014) 研究了在固定床反应器中使用氧化铁在氧化还原过程中联合生产和纯化氢气时使用乙醇。他们发现乙醇允许在某些温度下乙醇完全分解,从而产生主要由 H2 和 CO 组成的气流 (Hormilleja 等人,2014).

聚合过程: Ogasawara 等人 (2001) 研究了硅烷偶联剂 3-氨基丙基三乙氧基硅烷的聚合过程。他们使用 1H NMR 光谱研究了缩合过程中乙氧基释放乙醇的速率 (Ogasawara 等人,2001).

抗缺氧和抗菌活性: Gein 等人 (2015) 合成了含有 2-(2-氨基乙氧基)乙醇的化合物,并研究了它们的抗缺氧和抗菌活性。他们发现这些化合物表现出有希望的生物活性 (Gein 等人,2015).

氨基酸的溶解度: Nozaki 和 Tanford (1971) 测量了氨基酸、二甘氨酸和三甘氨酸在水和水溶液中的溶解度。他们的研究基于他们的发现建立了氨基酸侧链的疏水性标度 (Nozaki 和 Tanford,1971).

合成过程: Wu (2011) 描述了以 2-(2-氨基乙氧基)乙醇为原料合成 2-(2-((6-氯己基)氧基)乙氧基)乙胺的过程。本研究提供了对涉及该化合物的化学合成过程的见解 (Wu,2011).

液体中的分子堆积: Świergiel 和 Jadżyn (2017) 研究了液体中分子堆积的情况,如 1,2-乙二醇和 2-氨基乙醇。他们发现 1,2-乙二醇中自组装的链状形状与 2-氨基乙醇相比允许更致密的分子堆积 (Świergiel 和 Jadżyn,2017).

安全和危害

2-(Aminooxy)ethanol is classified as a dangerous substance. It has a GHS02 pictogram, and its hazard statements include H225 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

2-(Aminooxy)ethanol, also known as Diethylene glycolamine, is commonly used as a spacer/linker in the synthesis of bioconjugate materials . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .

Mode of Action

The compound interacts with its targets by acting as a spacer or linker, facilitating the formation of bioconjugate materials . This interaction results in changes at the molecular level, enabling the synthesis of complex structures for various applications such as drug delivery and protein labeling .

Biochemical Pathways

Its role as a spacer/linker suggests that it may be involved in the formation and modification of biochemical structures, potentially affecting multiple pathways depending on the specific application .

Pharmacokinetics

Its water solubility suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-(Aminooxy)ethanol’s action are largely dependent on its specific application. In the context of bioconjugate synthesis, it facilitates the formation of complex structures, enabling targeted drug delivery or specific protein labeling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Aminooxy)ethanol. For instance, its miscibility with water suggests that it may be more effective in aqueous environments . .

属性

IUPAC Name |

2-aminooxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2/c3-5-2-1-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWTWPXKLJTKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186454 | |

| Record name | Ethanol, 2-(aminooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3279-95-6 | |

| Record name | Ethanol, 2-(aminooxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(aminooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminooxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)